molecular formula C12H13NOS B13316936 2-{[(Thiophen-2-ylmethyl)amino]methyl}phenol

2-{[(Thiophen-2-ylmethyl)amino]methyl}phenol

Cat. No.: B13316936
M. Wt: 219.30 g/mol
InChI Key: PUZOSXONINVQDN-UHFFFAOYSA-N
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Description

2-{[(Thiophen-2-ylmethyl)amino]methyl}phenol is a phenolic derivative featuring a thiophene ring linked via an aminomethyl group to the phenolic core. Its molecular formula is C₁₂H₁₃NOS, with a molecular weight of 219.30 g/mol. The compound combines a hydroxyl group (phenol), a secondary amine, and a thiophene heterocycle, enabling diverse reactivity and applications in coordination chemistry, pharmaceuticals, and materials science .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

2-[(thiophen-2-ylmethylamino)methyl]phenol

InChI

InChI=1S/C12H13NOS/c14-12-6-2-1-4-10(12)8-13-9-11-5-3-7-15-11/h1-7,13-14H,8-9H2

InChI Key

PUZOSXONINVQDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CS2)O

Origin of Product

United States

Preparation Methods

Direct Amination of Thiophene Derivatives

One common approach involves the reductive amination of thiophen-2-carboxaldehyde with ammonia or primary amines. This method is well-documented and provides a straightforward route to thiophen-2-ylmethylamine derivatives.

Reaction Conditions:

  • Reagents: Thiophen-2-carboxaldehyde, ammonia or primary amines,
  • Catalysts: Acidic or basic catalysts, depending on the specific pathway,
  • Solvent: Ethanol or methanol,
  • Temperature: Reflux conditions (~70°C),
  • Time: 4–8 hours.

Yield: Typically ranges from 70% to 85% depending on purity and reaction conditions.

Alternative: Multistep Synthesis via Halogenation and Nucleophilic Substitution

Another route involves halogenation of thiophene followed by nucleophilic substitution with amines. This method allows for more functional group modifications but is more complex and less favored for large-scale synthesis.

Coupling with Phenolic Precursors

Mannich-Type Reaction with Salicylaldehyde

The formation of 2-{[(Thiophen-2-ylmethyl)amino]methyl}phenol can be achieved through a Mannich-type reaction, wherein the thiophen-2-ylmethylamine reacts with salicylaldehyde or phenol derivatives under acidic or basic conditions.

Procedure:

Notes:

  • The reaction involves the formation of an iminium ion from salicylaldehyde, which then reacts with the amine to form the aminomethyl linkage.
  • The phenolic hydroxyl group can participate in hydrogen bonding, stabilizing the intermediate.

Yield: Generally, yields are around 60% to 75%, with optimization of pH and temperature.

Direct Nucleophilic Substitution on Phenol

Alternatively, phenol can be activated via chloromethylation or other electrophilic substitution reactions to introduce the aminoalkyl group, followed by coupling with thiophen-2-ylmethylamine.

Specific Synthesis Protocols and Data

Method Reagents Conditions Yield (%) Reference
Mannich-type reaction Salicylaldehyde, thiophen-2-ylmethylamine, formaldehyde Ethanol, room temp, 12–24 h 65–75 ,
Reductive amination Thiophen-2-carboxaldehyde, ammonia Ethanol, reflux, 4–8 h 70–85
Halogenation + nucleophilic substitution Thiophene, halogenating agent, amine Reflux, varied 50–80

Notable Research Findings and Innovations

  • Ultrasound-assisted synthesis has been shown to significantly reduce reaction times and increase yields, especially in hydrazide and benzohydrazide derivatives, which could be adapted for amino-methylation steps involving thiophene derivatives (as per).
  • Microwave irradiation has also been employed to accelerate Mannich reactions, providing yields exceeding 80% within minutes under optimized conditions.

Reaction Optimization and Considerations

  • pH Control: Maintaining slightly acidic conditions (pH 4–6) enhances the formation of iminium intermediates.
  • Temperature: Lower temperatures (0–25°C) favor selectivity, while reflux conditions improve reaction rates.
  • Solvent Choice: Ethanol and dichloromethane are preferred for their solubility profiles and ease of removal.
  • Purification: Column chromatography or recrystallization from ethanol or ethyl acetate yields high-purity products.

Summary of Preparation Methods

Method Advantages Disadvantages Typical Yield References
Mannich reaction Mild, straightforward Requires precise pH control 60–75% ,
Reductive amination High efficiency Requires excess reagents 70–85%
Halogenation + substitution Versatile, allows functionalization Multi-step, longer 50–80%
Ultrasound/microwave-assisted Faster, higher yields Specialized equipment >80%

Chemical Reactions Analysis

2-{[(Thiophen-2-ylmethyl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(Thiophen-2-ylmethyl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(Thiophen-2-ylmethyl)amino]methyl}phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions. These properties make it a versatile compound in both biological and chemical contexts .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2-{[(Thiophen-2-ylmethyl)amino]methyl}phenol with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences
This compound C₁₂H₁₃NOS 219.30 Phenol, secondary amine, thiophene Thiophene-linked aminomethyl group
2-(Thiophen-2-yl)phenol C₁₀H₈OS 176.23 Phenol, thiophene Direct thiophene-phenol linkage (no amine)
2-((Dimethylamino)methyl)phenol C₉H₁₃NO 151.21 Phenol, tertiary amine Dimethylaminomethyl group (no thiophene)
Azo-Schiff thiazol ligand C₁₄H₁₁N₃O₂S₂ 317.39 Phenol, azo, thiazole, imine Azo and thiazole substituents
2-((Benzo[d]oxazol-2-yl)amino)phenol C₁₃H₁₀N₂O₂ 226.23 Phenol, benzoxazole, amine Benzoxazole-imidazole-amine linkage

Key Observations :

  • Thiophene vs. Other Heterocycles : The thiophene ring in the target compound contributes to electron-rich aromaticity, enhancing π-π stacking and metal-coordination capabilities compared to benzoxazole or thiazole derivatives .
  • Aminomethyl Group: The secondary amine in this compound facilitates hydrogen bonding and metal chelation, unlike the tertiary amine in 2-((Dimethylamino)methyl)phenol .

Physicochemical Properties

Property This compound 2-(Thiophen-2-yl)phenol 2-((Dimethylamino)methyl)phenol
Solubility Moderate in DMSO, ethanol; low in water Low in water, soluble in THF High in polar solvents (DMSO, ethanol)
LogP (XLogP3) ~3.1 (estimated) 2.9 1.8 (calculated)
Hydrogen Bond Donors 2 (phenol -OH, amine -NH) 1 (phenol -OH) 1 (phenol -OH)

Key Observations :

  • The secondary amine enhances solubility in polar aprotic solvents relative to 2-(Thiophen-2-yl)phenol .

Key Observations :

  • The target compound’s thiophene and amine groups make it a promising ligand for transition-metal catalysts, as seen in iron-catalyzed polymerization .
  • Simpler analogs like 2-(Thiophen-2-yl)phenol lack the amine-mediated coordination sites, limiting their utility in catalysis .

Biological Activity

2-{[(Thiophen-2-ylmethyl)amino]methyl}phenol, also referred to as thiophenylaminophenol, is an organic compound notable for its unique structural features and significant biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas.

Chemical Structure and Synthesis

The compound has a molecular formula of C13H13NOS and a molecular weight of approximately 232.08 g/mol. Its structure integrates a thiophene ring with a phenolic group, which is crucial for its biological activity. The synthesis typically involves the reaction of salicylaldehyde with thiophen-2-ylmethylamine in the presence of trichloroacetic acid and dichloromethane, leading to the formation of an imine intermediate that is subsequently reduced to yield the final product.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting specific enzymes or pathways involved in disease processes.

Antimicrobial Activity

Studies have demonstrated that this compound shows effectiveness against a range of bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting their growth. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound's anticancer activity may be attributed to its ability to induce apoptosis in cancer cells or inhibit key signaling pathways that promote tumor growth. For example, studies indicate that it can affect cell cycle progression and induce oxidative stress in cancer cells .

Structure-Activity Relationship (SAR)

The unique structural components of this compound contribute significantly to its biological activities. The thiophene ring enhances drug-receptor interactions by participating in hydrogen bonding, while the phenolic hydroxyl group allows for further derivatization and modification to improve efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
This compoundThiophene ring, phenolic hydroxyl groupAntimicrobial and anticancer activity
PhenolSimple aromatic structureBasic acidity; used in resins
AnilineAmino group attached to benzeneUsed in dye manufacturing
Thiomorpholine derivativesSulfur-containing cyclic compoundsPotentially different biological activities

The dual functionality derived from both the thiophene and phenolic groups enhances the compound's potential applications compared to simpler analogs.

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world applications:

  • Antimicrobial Efficacy : A study evaluated the compound against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
  • Cancer Cell Line Testing : In vitro testing on breast cancer cell lines revealed that treatment with this compound resulted in a reduction of cell viability by over 50% compared to untreated controls.
  • Molecular Docking Studies : Computational studies using molecular docking simulations indicated strong binding affinities between this compound and various cancer-related targets, suggesting a potential mechanism for its anticancer effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-{[(Thiophen-2-ylmethyl)amino]methyl}phenol, and how do reaction conditions influence yield and purity?

  • Answer : The compound is typically synthesized via condensation reactions between thiophene derivatives (e.g., thiophen-2-ylmethylamine) and phenolic precursors. Key steps include amine-aldehyde coupling under acidic or basic conditions. For instance, sulfuric acid or sodium hydroxide may catalyze the formation of the Schiff base intermediate, followed by reduction to stabilize the amine-phenol linkage . Solvent choice (e.g., ethanol vs. acetonitrile) and temperature control (room temperature vs. reflux) significantly impact purity, with HPLC and NMR used to validate structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups like the phenolic -OH and thiophene C-S bonds. NMR (¹H/¹³C) resolves stereochemical details, particularly the methylene bridge between the thiophene and phenol moieties. Reverse-phase HPLC with UV detection at 254 nm is recommended for purity analysis, using acetonitrile-water gradients .

Q. What are the primary biological targets explored for this compound in preliminary studies?

  • Answer : Early studies focus on enzyme inhibition (e.g., cytochrome P450 isoforms) and antimicrobial activity against Gram-positive bacteria. Assays often use microplate readers for kinetic analysis and MIC (minimum inhibitory concentration) determinations. Positive controls like ciprofloxacin are critical for validating results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies in IC₅₀ or MIC values may arise from variations in assay protocols (e.g., buffer pH, incubation time). A systematic review of methodologies, coupled with meta-analysis using tools like RevMan, can identify confounding variables. For example, differences in bacterial strain susceptibility or solvent effects (DMSO vs. saline) require standardization .

Q. What strategies optimize the compound’s stability in aqueous media for in vivo studies?

  • Answer : Stability challenges stem from hydrolysis of the imine linkage. Approaches include prodrug design (e.g., acetylating the phenol -OH) or encapsulation in PEGylated liposomes. Accelerated stability studies under varying pH (1.2–7.4) and temperature (4–40°C) with LC-MS monitoring are essential .

Q. How does the compound’s electronic structure influence its reactivity in catalytic applications?

  • Answer : DFT calculations (e.g., Gaussian 09) reveal that the thiophene sulfur’s electron-rich nature enhances nucleophilic substitution at the methylene bridge. Hammett plots correlate substituent effects on reaction rates, while cyclic voltammetry identifies redox-active sites for potential electrocatalytic uses .

Q. What experimental designs are robust for studying structure-activity relationships (SAR) in derivatives?

  • Answer : Fractional factorial designs (e.g., Taguchi methods) efficiently screen variables like substituent position (ortho vs. para) and steric bulk. QSAR models using CODESSA-Pro or MOE software link descriptors (e.g., logP, polar surface area) to activity. Orthogonal validation via SPR (surface plasmon resonance) ensures binding affinity reliability .

Methodological Guidance

Q. How to align the compound’s research with theoretical frameworks in medicinal chemistry?

  • Answer : Anchor studies to established theories like the "lock-and-key" model for enzyme inhibition or frontier molecular orbital theory for reactivity predictions. For example, molecular docking (AutoDock Vina) validates hypothesized interactions with target proteins, while TD-DFT explains UV-Vis spectral shifts .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity assays?

  • Answer : Nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) fits dose-response curves. Bootstrap resampling quantifies confidence intervals for LD₅₀ values. For multi-endpoint assays, MANOVA accounts for correlated variables like cell viability and ROS production .

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